molecular formula C12H12S B1626757 2-Allyl-4-methylbenzo[b]thiophene CAS No. 89816-54-6

2-Allyl-4-methylbenzo[b]thiophene

Cat. No. B1626757
CAS RN: 89816-54-6
M. Wt: 188.29 g/mol
InChI Key: VMHIOPYRBOAJIT-UHFFFAOYSA-N
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Description

2-Allyl-4-methylbenzo[b]thiophene is a chemical compound with the molecular formula C12H12S and a molecular weight of 188.29 . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S .


Molecular Structure Analysis

The molecular structure of 2-Allyl-4-methylbenzo[b]thiophene consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to a benzene ring, with an allyl (2-propen-1-yl) group and a methyl group attached to the thiophene ring .


Physical And Chemical Properties Analysis

2-Allyl-4-methylbenzo[b]thiophene has a predicted boiling point of 294.7±9.0 °C and a predicted density of 1.083±0.06 g/cm3 .

Future Directions

While specific future directions for 2-Allyl-4-methylbenzo[b]thiophene are not mentioned in the available literature, thiophene derivatives in general are a topic of ongoing research due to their potential biological activities and applications in material science .

properties

IUPAC Name

4-methyl-2-prop-2-enyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c1-3-5-10-8-11-9(2)6-4-7-12(11)13-10/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHIOPYRBOAJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(SC2=CC=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523781
Record name 4-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4-methylbenzo[b]thiophene

CAS RN

89816-54-6
Record name 4-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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